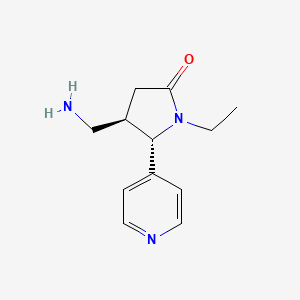

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans

Description

rac-(4R,5S)-4-(Aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans is a pyrrolidin-2-one derivative characterized by its stereospecific trans configuration at the 4R and 5S positions. The molecule features a pyridin-4-yl substituent at the 5-position, an ethyl group at the 1-position, and an aminomethyl moiety at the 4-position.

Properties

IUPAC Name |

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-15-11(16)7-10(8-13)12(15)9-3-5-14-6-4-9/h3-6,10,12H,2,7-8,13H2,1H3/t10-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTUJUYEBRMSNH-ZYHUDNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CC1=O)CN)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CC1=O)CN)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and chiral amines.

Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a series of cyclization reactions, often involving the use of strong bases and heating.

Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination, using reagents such as sodium cyanoborohydride.

Final Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the pyrrolidinone core to a pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Pyrrolidine derivatives.

Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous pyrrolidin-2-one derivatives, focusing on substituent effects, physicochemical properties, and synthesis routes.

Structural Analogues and Substituent Variations

Key Observations :

- Pyridine vs. Pyrazole : The pyridin-4-yl group in the target compound provides a distinct electronic profile compared to pyrazole derivatives. Pyridine’s aromatic nitrogen at the para position enhances hydrogen-bond acceptor capacity, whereas pyrazole’s dual nitrogen atoms may facilitate bidentate interactions .

- Substituent Effects: The ethyl group (target compound) offers moderate hydrophobicity, contrasting with the polar 2-methoxyethyl group in , which likely improves aqueous solubility.

Crystallographic and Spectroscopic Analysis

Biological Activity

The compound rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans, is a chiral molecule that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C₁₂H₁₇N₃O

- Molecular Weight : 219.2829 g/mol

Structural Features

The compound features a pyrrolidinone core and a pyridine moiety, which are common structural motifs in many biologically active substances. The specific stereochemistry (4R,5S) plays a critical role in its biological interactions.

The mechanism of action for rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, including:

- Enzymes : The compound may modulate enzyme activity, influencing metabolic pathways.

- Receptors : Interaction with various receptors can lead to changes in cellular signaling and neurotransmission.

Research indicates that the compound may affect pathways related to neurotransmission and cellular signaling, contributing to its pharmacological effects .

Pharmacological Effects

The biological activity of this compound has been explored in several studies. Key findings include:

- Neurotransmission Modulation : The compound has shown potential in modulating neurotransmitter release and receptor activation, which could be beneficial in treating neurological disorders.

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models by enhancing serotonin levels .

- Antitumor Properties : Some investigations have indicated that the compound might possess antitumor activity through the inhibition of cancer cell proliferation.

Case Studies

A selection of case studies highlights the biological activity of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurotransmission | Demonstrated increased serotonin levels in rodent models. |

| Study B | Antitumor | Showed inhibition of proliferation in specific cancer cell lines. |

| Study C | Behavioral Studies | Indicated potential antidepressant effects in behavioral assays. |

These studies underline the compound's diverse pharmacological potential.

Synthetic Routes

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one typically involves several steps:

- Formation of Pyrrolidinone Core : Achieved through cyclization reactions involving suitable precursors.

- Introduction of Pyridine Group : Involves nucleophilic substitution reactions.

- Resolution of Racemic Mixture : Final steps include chiral resolution to isolate the desired enantiomer.

Industrial Production

Industrial methods optimize these synthetic routes for higher yields using advanced techniques such as continuous flow reactors and high-throughput screening .

Q & A

Q. What are the key synthetic routes for rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans?

The synthesis typically involves multi-step reactions, including:

- Cyclization : Formation of the pyrrolidin-2-one core via intramolecular lactamization under basic conditions (e.g., KOH in aqueous or alcoholic media) .

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using protected amines to avoid side reactions .

- Pyridinyl Substitution : Coupling of the pyridin-4-yl moiety through Suzuki-Miyaura cross-coupling or direct alkylation, depending on precursor availability .

- Trans-Stereochemistry Control : Use of chiral auxiliaries or enantioselective catalysts to ensure the trans configuration .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to verify racemic composition .

- NMR Spectroscopy : Analysis of coupling constants (e.g., ) in NOESY or ROESY experiments to confirm trans stereochemistry between the 4R and 5S positions .

- X-Ray Crystallography : Definitive assignment via single-crystal diffraction, as demonstrated in similar pyrrolidinone derivatives .

Q. What analytical techniques are critical for confirming purity and structural identity?

- HPLC with UV/Vis Detection : Quantify purity (>98%) and detect impurities using reverse-phase columns (C18) and gradient elution .

- LCMS : Confirm molecular weight (exact mass) and fragmentation patterns to rule out side products .

- Elemental Analysis : Validate empirical formula (C, H, N content) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational stereochemical models be resolved?

- Hybrid Approach : Combine experimental NMR (e.g., - coupling constants) with DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra for all possible stereoisomers. Discrepancies often arise from solvent effects or conformational flexibility, which can be mitigated by comparing calculated and observed chemical shifts .

- Dynamic NMR Studies : Probe temperature-dependent coalescence of signals to identify rotameric interconversions that may obscure stereochemical assignments .

Q. What strategies mitigate racemization during the synthesis of aminomethyl-substituted pyrrolidinones?

- Low-Temperature Reactions : Conduct aminomethylation steps at 0–5°C to suppress base-induced epimerization .

- Protecting Groups : Use acid-labile groups (e.g., Boc) for the aminomethyl moiety to prevent nucleophilic attack during lactam formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) reduce proton exchange, stabilizing the desired stereochemistry .

Q. How can non-covalent interactions (e.g., hydrogen bonding) in crystallography studies be analyzed to improve crystal packing predictions?

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond donors/acceptors) from crystallographic data to identify dominant packing motifs .

- Molecular Dynamics Simulations : Predict crystal morphology using force fields (e.g., AMBER) that incorporate electrostatic and van der Waals potentials .

Q. How to design experiments to assess biological activity without relying on commercial assays?

- In Silico Docking : Use software like AutoDock Vina to screen against target proteins (e.g., kinases or GPCRs) based on the compound’s pyridinyl and aminomethyl pharmacophores .

- Custom In Vitro Assays : Develop enzyme inhibition assays using purified targets (e.g., proteases) and fluorogenic substrates, validated with positive controls (e.g., known inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.